6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Overview
Description
6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound featuring a quinoxaline core substituted with a pyrazole ring, which is further functionalized with fluorophenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Sulfonylation: The pyrazole intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the pyrazole ring.
Quinoxaline Formation: The final step involves the condensation of the sulfonylated pyrazole with an appropriate diamine to form the quinoxaline core. This reaction is typically performed under acidic conditions with heating.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce sulfonyl-reduced derivatives.
Scientific Research Applications
6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in these diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and sulfonyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(4-chlorophenyl)-1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- 6-(3-(4-bromophenyl)-1-((4-bromophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- 6-(3-(4-methylphenyl)-1-((4-methylphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Uniqueness
The presence of fluorine atoms in 6-(3-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in drug development and other scientific applications.
Properties
IUPAC Name |
6-[5-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4O2S/c24-17-4-1-15(2-5-17)21-14-23(16-3-10-20-22(13-16)27-12-11-26-20)29(28-21)32(30,31)19-8-6-18(25)7-9-19/h1-13,23H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZJPYYRTHEHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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